1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Antitubercular drug discovery Pks13 inhibition Mycobacterium tuberculosis

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1209611-14-2) is a heterocyclic urea derivative with molecular formula C12H10N4O3S and molecular weight 290.30 g/mol. It belongs to the 1,3,4-oxadiazole class, characterized by a furan ring at the 5-position of the oxadiazole and a thiophen-2-ylmethyl substituent on the urea nitrogen.

Molecular Formula C12H10N4O3S
Molecular Weight 290.3
CAS No. 1209611-14-2
Cat. No. B2722593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
CAS1209611-14-2
Molecular FormulaC12H10N4O3S
Molecular Weight290.3
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C12H10N4O3S/c17-11(13-7-8-3-2-6-20-8)14-12-16-15-10(19-12)9-4-1-5-18-9/h1-6H,7H2,(H2,13,14,16,17)
InChIKeyYMMDLISDTDVPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Procurement-Relevant Structural and Pharmacological Profile


1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1209611-14-2) is a heterocyclic urea derivative with molecular formula C12H10N4O3S and molecular weight 290.30 g/mol . It belongs to the 1,3,4-oxadiazole class, characterized by a furan ring at the 5-position of the oxadiazole and a thiophen-2-ylmethyl substituent on the urea nitrogen [1]. This compound has been investigated within the context of polyketide synthase 13 (Pks13) inhibition for antitubercular drug discovery, with lead compounds in this series demonstrating MIC values < 1 μM against Mycobacterium tuberculosis [2].

Why 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Cannot Be Replaced by Generic Oxadiazole Ureas


Structurally similar oxadiazole ureas exhibit divergent biological profiles that preclude simple interchange. The pyridine-containing analog NK-252 (1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea) is a validated Nrf2 activator with a distinct Keap1 interaction mechanism [1], whereas the thiophene-substituted target compound maps to the Pks13 thioesterase domain inhibitor space with a different binding mode compared to benzofuran-based inhibitors [2]. Even within the thiophene sub-series, variations in the oxadiazole 5-position substituent (e.g., 4-chlorophenyl vs. furan-2-yl) alter lipophilicity, metabolic stability, and target engagement, making direct substitution unreliable without confirmatory profiling .

Evidence-Based Differentiators for 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Procurement


Antitubercular Potency: Pks13 Thioesterase Domain Inhibition in the Oxadiazole Series

The 1,3,4-oxadiazole series to which this compound belongs was derived from a high-throughput screening hit and optimized through structure-guided design. Lead compounds in this series achieved MIC values < 1 μM against M. tuberculosis H37Rv [1]. This represents a >10-fold improvement over the original benzofuran screening hit TAM16 (MIC = 12.5 μM) [2], and the series circumvents the hERG liability (IC50 = 0.8 μM for benzofuran analog 105) that halted the benzofuran program [3].

Antitubercular drug discovery Pks13 inhibition Mycobacterium tuberculosis

Target Engagement Selectivity: Nrf2 Activation vs. Pks13 Inhibition Pathway

The closest structural analog, NK-252 (pyridin-2-ylmethyl instead of thiophen-2-ylmethyl), is a potent Nrf2 activator that interacts directly with the Keap1 Kelch domain (greater activation potential than oltipraz) [1]. In contrast, the target compound's thiophene substitution directs activity toward Pks13 thioesterase inhibition rather than Nrf2 activation, as evidenced by its classification in the Pks13 inhibitor patent/compound landscape [2]. This functional divergence from a single heterocycle swap (pyridine → thiophene) highlights the critical role of the thiophen-2-ylmethyl group in determining target selectivity.

Nrf2 pathway Keap1 interaction Target selectivity

Physicochemical Differentiation: Lipophilicity and Permeability Predictions

The thiophen-2-ylmethyl substituent increases lipophilicity relative to the pyridine analog NK-252. Calculated LogP values (ChemAxon) indicate approximately 1.8 for the target compound versus 1.2 for NK-252 , suggesting enhanced membrane permeability. The furan-oxadiazole core maintains hydrogen bond acceptor capacity (3 N, 2 O acceptors), while the thiophene sulfur provides additional polarizability without sacrificing the desired lipophilicity range (LogP 1–3) typical of oral drug candidates [1].

Lipophilicity Drug-likeness Permeability

Optimal Research and Industrial Use Cases for 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea


Antitubercular Lead Optimization: Pks13 Thioesterase Domain Inhibitor

Leverage the compound's structural framework from the J. Med. Chem. 2023 oxadiazole series to design analogs with improved MIC values. The thiophene moiety allows exploration of substituent effects on potency and ADMET profiles while maintaining the favorable hERG safety window absent in benzofuran-based inhibitors [1].

Chemical Probe for Target Engagement Studies in Mycobacteria

Use as a chemical probe to validate Pks13 TE domain inhibition in mycobacterial biochemical assays. The distinct binding mode of the oxadiazole series, compared to benzofuran inhibitors, enables orthogonal confirmation of target engagement [2].

Comparative Selectivity Profiling Against Nrf2 Pathway

Employ in side-by-side assays with NK-252 to map the selectivity determinants between Pks13 inhibition and Nrf2 activation. The single heterocycle change (thiophene vs. pyridine) provides a clean system for structure-activity relationship (SAR) studies [3].

In Silico Docking and Molecular Dynamics Simulations

Utilize the compound's well-defined three-dimensional structure for docking studies against Pks13 TE crystal structures (PDB: 8Q17). The furan-oxadiazole-thiophene scaffold offers multiple hydrogen bond and π-stacking interaction sites for lead optimization [4].

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